5-BROMOISOQUINOLIN-2-IUM-2-OLATE
Overview
Description
5-Bromoisoquinolin-2-ium-2-olate is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a bromine atom and an isoquinoline core, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
5-Bromo-2-Oxidoisoquinolin-2-Ium, also known as 5-BROMO-2-ISOQUINOLIN-2-ONE or Isoquinoline, 5-bromo-, 2-oxide, is a synthetic nucleoside analogue with a chemical structure similar to thymidine . It is commonly used to study cell proliferation in living tissues . The primary targets of this compound are the cells undergoing DNA replication during the S phase of the cell cycle .
Mode of Action
The compound interacts with its targets by incorporating itself into the DNA of replicating cells in place of thymidine . This incorporation results in radiosensitizing effects which are directly related to the degree of analogue substitution .
Biochemical Pathways
The compound affects the DNA replication pathway. It competes with thymidine for incorporation into the DNA of replicating cells . The preadministration or coadministration of thymidylate synthetase inhibitors can modulate this analogue incorporation into DNA .
Pharmacokinetics
The pharmacokinetics of 5-Bromo-2-Oxidoisoquinolin-2-Ium in rodents have been studied . After a single intraperitoneal injection, the compound was found in saturated concentration to label almost all S-phase cells for 60 minutes . Due to the faster metabolism in mice, the concentration of the compound in blood serum was sufficient to label the whole population of s-phase cells for only 15 minutes after the injection, then dropped rapidly .
Result of Action
The result of the compound’s action is the labeling of S-phase cells undergoing DNA replication. This allows for the detection and evaluation of cell proliferation . It should be noted that because the compound can replace thymidine during dna replication, it can cause mutations .
Action Environment
The action of 5-Bromo-2-Oxidoisoquinolin-2-Ium can be influenced by environmental factors such as the presence of other compounds. For example, the effects of the compound were counteracted by the simultaneous addition of excess thymidine . Furthermore, the compound’s action can be modulated by thymidylate synthetase inhibitors .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-oxidoisoquinolin-2-ium plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. This inhibition can alter the redox state within cells, impacting various metabolic pathways. Additionally, 5-Bromo-2-oxidoisoquinolin-2-ium can bind to nucleic acids, potentially affecting DNA and RNA synthesis and stability .
Cellular Effects
The effects of 5-Bromo-2-oxidoisoquinolin-2-ium on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, in certain cell types, 5-Bromo-2-oxidoisoquinolin-2-ium can induce apoptosis by activating stress-related pathways .
Molecular Mechanism
At the molecular level, 5-Bromo-2-oxidoisoquinolin-2-ium exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that reduce enzyme activity. Additionally, 5-Bromo-2-oxidoisoquinolin-2-ium can interact with transcription factors, altering their ability to bind DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-oxidoisoquinolin-2-ium can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 5-Bromo-2-oxidoisoquinolin-2-ium can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-oxidoisoquinolin-2-ium vary with dosage in animal models. At low doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can become toxic, leading to adverse effects such as oxidative damage and cell death. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-Bromo-2-oxidoisoquinolin-2-ium is involved in several metabolic pathways. It can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells. Additionally, this compound can alter the levels of key metabolites, impacting metabolic flux and energy production .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-oxidoisoquinolin-2-ium is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. For example, binding to transport proteins can facilitate the movement of 5-Bromo-2-oxidoisoquinolin-2-ium across cellular membranes .
Subcellular Localization
The subcellular localization of 5-Bromo-2-oxidoisoquinolin-2-ium is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function within the cell. For instance, localization to the mitochondria can enhance its role in modulating oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinolin-2-ium-2-olate typically involves the bromination of isoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to ensure the selective bromination at the desired position on the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinolin-2-ium-2-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Strong Acids: Such as sulfuric acid, used in the bromination process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of isoquinoline, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications .
Scientific Research Applications
5-Bromoisoquinolin-2-ium-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoquinoline: A closely related compound with similar chemical properties and applications.
7-Bromoisoquinolin-2-ium-2-olate: Another brominated isoquinoline derivative with distinct reactivity and uses
Uniqueness
5-Bromoisoquinolin-2-ium-2-olate is unique due to its specific bromination pattern and the presence of the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-oxidoisoquinolin-2-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMWTYNVRSUXFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.